![molecular formula C19H20F3N3O B2596114 2-(4-フェニルピペラジン-1-イル)-N-[3-(トリフルオロメチル)フェニル]アセトアミド CAS No. 329080-47-9](/img/structure/B2596114.png)
2-(4-フェニルピペラジン-1-イル)-N-[3-(トリフルオロメチル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a piperazine ring substituted with a phenyl group and an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring. This combination of functional groups imparts distinct physicochemical properties to the compound, making it a subject of study in pharmaceutical and chemical research.
科学的研究の応用
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceutical Research: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors.
Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biological Studies: The compound’s interactions with biological systems are explored to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
Target of Action
The primary target of the compound 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is of a mixed type, involving both competitive and non-competitive mechanisms . The compound competes with acetylcholine for the active site of the enzyme, and it also binds to an allosteric site on the enzyme, changing its conformation and further reducing its activity.
Biochemical Pathways
The inhibition of acetylcholinesterase by 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The molecular and cellular effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide’s action primarily involve an enhancement of cholinergic transmission . By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine in the synaptic cleft, the compound can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter.
生化学分析
Biochemical Properties
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . Additionally, it has been shown to interact with dopamine receptors, particularly the D2 and D3 subtypes, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide on various cell types and cellular processes are profound. In neuronal cells, this compound enhances neurotransmission by inhibiting acetylcholinesterase and modulating dopamine receptor activity. This leads to increased synaptic transmission and improved cognitive function . In non-neuronal cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site. Additionally, it acts as a partial agonist at dopamine receptors, particularly the D2 and D3 subtypes, modulating their activity and influencing neurotransmission . This modulation involves changes in receptor conformation and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been shown to enhance synaptic transmission and improve cognitive function . In in vivo studies, it has demonstrated sustained effects on neurotransmission and cognitive performance, with minimal signs of toxicity .
Dosage Effects in Animal Models
The effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve synaptic transmission without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including neurotoxicity and hepatotoxicity . The threshold for these effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . These enzymes catalyze the oxidation of the compound, leading to the formation of several metabolites. Some of these metabolites retain biological activity and contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux and metabolite levels in various tissues, including the brain and liver .
Transport and Distribution
The transport and distribution of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide within cells and tissues are mediated by several transporters and binding proteins. In neuronal cells, it is transported across the blood-brain barrier by the P-glycoprotein transporter . Once inside the brain, it accumulates in synaptic vesicles and interacts with neurotransmitter receptors and enzymes . In non-neuronal tissues, it is distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways .
Subcellular Localization
The subcellular localization of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is critical for its activity and function. In neuronal cells, it is primarily localized to synaptic vesicles and the synaptic cleft, where it interacts with neurotransmitter receptors and enzymes . In non-neuronal cells, it is distributed to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.
Acylation Reaction: The 4-phenylpiperazine is then subjected to an acylation reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques to ensure the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNMQPDEUYZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
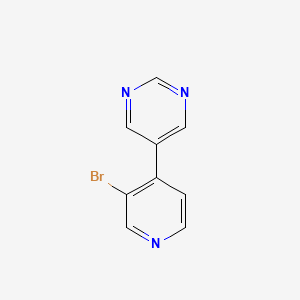
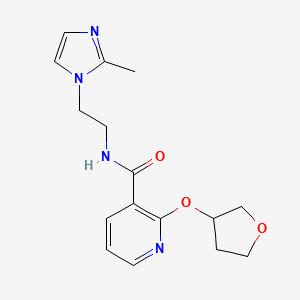
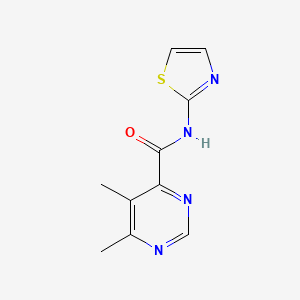
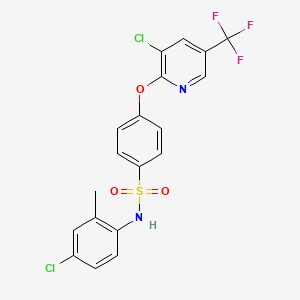
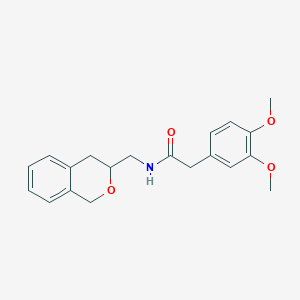
![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)
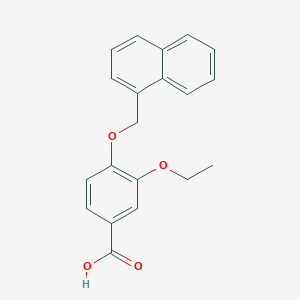
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2596044.png)

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2596048.png)
![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)
![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)

